2-Phenoxybiphenyl
Overview
Description
2-Phenoxybiphenyl is a molecule with the chemical formula C18H14O . It has functional groups including two phenolic hydroxyl groups, one of which is at the 2-position . It is used in reactions that take place in solution .
Synthesis Analysis
While specific synthesis methods for 2-Phenoxybiphenyl were not found in the search results, it’s worth noting that phenol derivatives, such as 2-Phenoxybiphenyl, are often synthesized using various methods due to their high potential as building blocks for bioactive natural products and conducting polymers .Molecular Structure Analysis
The molecular structure of 2-Phenoxybiphenyl consists of a phenol group attached to a biphenyl group . The molecular weight is 246.3 g/mol .Physical And Chemical Properties Analysis
2-Phenoxybiphenyl has a melting point of 47 °C and a flash point of 113 °C . It is stored at temperatures between 10°C and 25°C .Scientific Research Applications
1. Synthesis and Functionalization
2-Phenoxybiphenyl derivatives, such as 2-(Phenylthio)phenols, have been synthesized using various methods. For instance, one study demonstrated their synthesis from simple phenols and aromatic halides, employing a copper(I)-catalyzed C-S coupling/C-H functionalization process (Xu et al., 2010). These synthesized compounds have potential applications in organic synthesis and chemical engineering.
2. Enzymatic Modification for Antioxidant Production
Enzymatic modifications of 2-Phenoxybiphenyl derivatives have been explored for producing antioxidants. For example, altering 2‐Hydroxybiphenyl 3‐Monooxygenase's regioselectivity led to the production of a new antioxidant, 3,4‐dihydroxybiphenyl, comparable to known antioxidants like piceatannol (Bregman-Cohen et al., 2018).
3. Environmental Monitoring and Remediation
2-Phenoxybiphenyl and its derivatives have been studied in the context of environmental pollution and remediation. A voltammetric sensor was developed for determining 2-phenylphenol, a water pollutant, indicating its importance in environmental monitoring (Karimi-Maleh et al., 2019). Photocatalytic degradation methods using catalysts like TiO2 and ZnO have been employed for the degradation of 2-phenylphenol in aqueous solutions (Khodja et al., 2001).
4. Molecular and Structural Analysis
Studies on molecular and structural aspects of 2-Phenoxybiphenyl derivatives have provided insights into their physical and chemical properties. Research on 2,2'-biphenol, for instance, explored its atropisomerism and molecular structure using millimeter wave absorption free jet spectroscopy (Ottaviani et al., 2004).
5. Bioremediation and Environmental Safety
The role of enzymes in the bioremediation of phenolic compounds, including 2-Phenoxybiphenyl derivatives, has been studied. For example, the laccase enzyme from Fusarium incarnatum was used in a reverse micelles system for the biodegradation of Bisphenol A, demonstrating the potential of biological methods for the removal of environmental pollutants (Chhaya & Gupte, 2013).
6. Pharmacological Research
While keeping in mind the exclusion of drug use and dosage information, research on phenolic compounds including 2-Phenoxybiphenyl derivatives has been conducted to explore their pharmacological properties. For instance, new phenolic compounds isolated from Eucommia ulmoides leaves showed anti-inflammatory activities, highlighting the medicinal potential of these compounds (Ren et al., 2021).
Safety and Hazards
properties
IUPAC Name |
1-phenoxy-2-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)19-16-11-5-2-6-12-16/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJWZORSTYATLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891183 | |
Record name | 2-Biphenylyl phenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10891183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxybiphenyl | |
CAS RN |
6738-04-1, 28984-89-6 | |
Record name | 2-Phenoxy-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6738-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Biphenylyl phenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006738041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, phenoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028984896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenoxy-2-diphenyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66280 | |
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Record name | 1,1'-Biphenyl, phenoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Biphenylyl phenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10891183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenoxy-1,1'-biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.086 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-BIPHENYLYL PHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/051GW48I3F | |
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